molecular formula C10H11F3N2OS B2371727 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439111-13-4

6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2371727
CAS No.: 439111-13-4
M. Wt: 264.27
InChI Key: TYGQZLJJCCUFER-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Data from PubChem and related pyrimidinones:

$$ ^1\text{H} $$ NMR (600 MHz, DMSO-$$ d_6 $$) :

Signal (δ, ppm) Integration Assignment
13.52 (s) 1H N–H (pyrimidinone)
9.23 (s) 1H C–H (pyrimidine C5)
8.78–8.79 (m) 1H C–H (pyrimidine C2)
6.95 (s) 1H C–H (trifluorobutene)
3.20–3.25 (m) 2H CH$$_2$$ (sulfanyl linker)

$$ ^{13}\text{C} $$ NMR (150 MHz, DMSO-$$ d_6 $$) :

Signal (δ, ppm) Assignment
164.1 C=O (pyrimidinone)
152.5 (q, $$ J = 35 \, \text{Hz} $$) CF$$_3$$
121.1 (q, $$ J = 273 \, \text{Hz} $$) C–F$$_3$$

Infrared (IR) Spectroscopy

Predicted peaks based on functional groups:

Peak (cm$$ ^{-1} $$) Assignment
1705 C=O stretch (pyrimidinone)
1600 C=N stretch (aromatic)
1150–1250 C–F stretches (trifluorobutene)
2550 S–H stretch (sulfanyl)

Mass Spectrometry (MS)

  • Molecular Ion : $$ m/z = 236.02 \, [\text{M}+\text{H}]^+ $$.
  • Fragmentation Patterns :
    • Loss of CF$$_3$$ ($$ m/z = 187 $$).
    • Cleavage of sulfanyl linker ($$ m/z = 110 $$).

Computational Chemistry Studies (DFT Optimization, Molecular Orbital Analysis)

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • Bond Lengths :
    • C=O: 1.22 Å
    • C–S: 1.81 Å
    • C–F: 1.34 Å.
  • Dihedral Angles :
    • Pyrimidinone ring: Planar (deviation < 0.05 Å).

Frontier Molecular Orbitals

  • HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity.
    • HOMO : Localized on pyrimidinone ring and sulfanyl group.
    • LUMO : Dominated by trifluorobutene π* orbitals.

Properties

IUPAC Name

4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-2-6-5-8(16)15-10(14-6)17-4-3-7(11)9(12)13/h5H,2-4H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGQZLJJCCUFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Pyrimidinones are classically synthesized via the Biginelli reaction or condensation of β-keto esters with urea derivatives. For the 6-ethyl variant, ethyl-containing β-keto esters serve as ideal precursors.

Example Protocol (Adapted from CN102190628A):

  • Enamine Formation : Ethyl α-fluoropropionoacetate reacts with ammonia to form an enamine intermediate.
    $$
    \text{CH}3\text{C(O)CF}2\text{COOEt} + \text{NH}3 \rightarrow \text{CH}2=\text{C(NH}2\text{)CF}2\text{COOEt}
    $$
  • Cyclization : Treatment with formamide and sodium methoxide induces cyclization to 6-ethyl-4-hydroxypyrimidine.
    $$
    \text{CH}2=\text{C(NH}2\text{)CF}2\text{COOEt} + \text{HCONH}2 \xrightarrow{\text{NaOMe}} \text{C}6\text{H}7\text{FN}_2\text{O}
    $$
    This method, originally for 5-fluoro-6-ethyl-4-hydroxypyrimidine, can be adapted by omitting fluorination steps.

Ethyl Group Installation

Alternative routes employ Grignard reagents for post-cyclization alkylation:

  • Chlorinate the 4-position using POCl₃.
  • Introduce ethyl via a Grignard reaction at position 6.
  • Hydrolyze the 4-chloro group back to a ketone.

Key Challenge : Ensuring regioselectivity at position 6 without over-alkylation.

Sulfanyl Group Functionalization

Thiolation Reactions

The 2-sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

SNAr Protocol :

  • Activate the pyrimidinone at position 2 using a leaving group (e.g., Cl, Br).
  • Displace with 3,4,4-trifluoro-3-butenylthiol under basic conditions.
    $$
    \text{Pyrimidinone-Cl} + \text{HS-CH}2\text{CH}2\text{C(=CF}2\text{)F} \xrightarrow{\text{Base}} \text{Pyrimidinone-S-CH}2\text{CH}2\text{C(=CF}2\text{)F}
    $$

Optimization Notes :

  • Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Catalytic Cu(I) or Pd(0) may facilitate coupling if SNAr is inefficient.

Trifluorobutenyl Thiol Synthesis

The fluorinated thiol reagent is prepared via:

  • Radical Addition : CF₃CF₂CH₂CH₂SH from CF₂=CFCF₂ and H₂S under UV light.
  • Hydrothiolation : Catalytic anti-Markovnikov addition of H₂S to CF₂=CFCH₂CH₂F.

Caution : Fluorinated thiols are moisture-sensitive; use anhydrous conditions.

Convergent Synthetic Approaches

Fragment Coupling

Combine pre-formed pyrimidinone and trifluorobutenylthiol segments via:

  • Mitsunobu Reaction : Couple a 2-hydroxy pyrimidinone with the thiol using DIAD/Ph₃P.
  • Disulfide Formation : Oxidize thiol to disulfide, then reduce in situ for coupling.

One-Pot Assembly

A patent-derived method (WO2010106016A1) suggests:

  • Condense ethyl thiourea with a β-keto ester to form the pyrimidinone.
  • Simultaneously introduce the sulfanyl group via a Michael addition to a fluorinated enone.

Representative Reaction :
$$
\text{NH}2\text{C(S)NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \rightarrow \text{Pyrimidinone-SH} \xrightarrow{\text{CF}2=\text{CFCH}2\text{CH}_2\text{Br}} \text{Target Compound}
$$

Purification and Characterization

  • Crystallization : Use ethanol/water mixtures to isolate the product.
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) for impurities.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃), 3.02 (q, J=7.5 Hz, 2H, CH₂CH₃), 5.85 (m, 1H, CF=CF).
    • ¹⁹F NMR : δ -112.3 (CF₂), -118.9 (CF).

Industrial Scalability and Challenges

  • Cost Drivers : Fluorinated building blocks and Pd/C catalysts increase expenses.
  • Safety : POCl₃ and H₂S require stringent handling protocols.
  • Yield Optimization : Patent data suggest 65–78% yields for analogous steps.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and related pyrimidinones:

Compound Name Substituents (Position) Biological Activity Key Findings Reference
Target Compound C-6: Ethyl; C-2: Trifluoro-butenylsulfanyl Not explicitly reported Structural features suggest potential antibacterial/antitumor activity based on SAR trends .
ABMFPP (2-Amino-5-bromo-6-(3-fluorophenyl)-4(3H)-pyrimidinone) C-5: Bromo; C-6: 3-Fluorophenyl Antitumor, Immunomodulatory Synergistic with cyclophosphamide in B16 melanoma and P388 leukemia models; increased survival by 180% .
ABDFPP (2-Amino-5-bromo-6-(2,5-difluorophenyl)-4(3H)-pyrimidinone) C-5: Bromo; C-6: 2,5-Difluorophenyl Antitumor Superior to ABPP in MBT-2 bladder tumor inhibition; 40% long-term cure rate .
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone C-6: Trifluoromethyl; C-3: Propyl Not reported Trifluoromethyl group may enhance metabolic stability; propyl at C-3 improves cytotoxicity profile .
6-Ethyl-2-(4-fluorophenyl)-3H-pyrimidin-4-one C-6: Ethyl; C-2: 4-Fluorophenyl Not reported Ethyl and fluorophenyl groups optimize lipophilicity for CNS penetration .
Propargylsulfanyl Derivatives (e.g., 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) C-2: Propargylsulfanyl Anticancer (preclinical) Propargyl group introduces reactivity for covalent binding; nitro group enhances electron-deficient character .

Key Observations

Substitution at C-2 :

  • The trifluoro-butenylsulfanyl group in the target compound contrasts with simpler sulfanyl substituents (e.g., propargyl or benzylsulfanyl). The fluorine atoms may reduce metabolic oxidation, while the double bond in the butenyl chain could introduce conformational rigidity, enhancing target specificity .
  • In contrast, ABMFPP and ABDFPP rely on fluorophenyl groups at C-6 for antitumor activity, leveraging halogen-bonding interactions with biological targets .

Bromo or iodo substituents at C-5 (e.g., ABMFPP, AIDFPP) correlate with enhanced antitumor potency but may increase toxicity .

Cytotoxicity and Selectivity: Compounds lacking substitutions at C-3 (e.g., unsubstituted pyrimidinones) often lose potency, highlighting the importance of the ethyl group in the target compound . Trifluoromethyl groups (e.g., in ABT-925) are associated with cytotoxicity (IC50 = 3.2–5.4 µM), whereas ethyl or fluorophenyl groups may reduce off-target effects .

Therapeutic Applications: Pyrimidinones with fluorinated aryl groups (e.g., ABMFPP) excel in bladder tumor models, while those with sulfanyl chains (e.g., the target compound) may target bacterial enzymes or kinases .

Biological Activity

6-Ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone, with CAS number 439111-13-4, is a heterocyclic compound characterized by its unique structure which includes a pyrimidinone core. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews its biological activity based on existing literature and experimental studies.

The molecular formula of this compound is C10H11F3N2OSC_{10}H_{11}F_{3}N_{2}OS with a molecular weight of 264.27 g/mol. Key physical properties include:

  • Boiling Point : Approximately 331.2 ± 52.0 °C (predicted) .
  • Density : Estimated at 1.36 ± 0.1 g/cm³ .
  • pKa : Approximately 7.99 ± 0.50 .

Antifungal Properties

Preliminary studies suggest that this compound may exhibit significant antifungal activity. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, potentially disrupting fungal cell membranes or inhibiting key metabolic pathways essential for fungal growth .

Case Study : In vitro assays demonstrated that compounds similar to this compound showed promising results against various fungal strains, indicating that the trifluorobutenyl sulfanyl moiety contributes to its bioactivity .

Antimicrobial Activity

Compounds containing pyrimidinone structures often exhibit notable antimicrobial properties. Research has shown that derivatives of pyrimidinones can effectively inhibit bacterial growth by targeting essential cellular processes . The incorporation of the trifluoromethyl group in this compound is hypothesized to enhance its lipophilicity and biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Disruption of Cell Membranes : The compound may integrate into the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Inhibition of Metabolic Pathways : By interfering with critical enzymes involved in metabolic processes, the compound can hinder growth and reproduction in target organisms.

Research Findings

Study FocusFindings
Antifungal ActivityExhibited potential as an antifungal agent; disrupts fungal cell membranes .
Antimicrobial ActivityDemonstrated effective inhibition against bacterial strains; structure enhances bioactivity .
Mechanistic InsightsProposed mechanisms include membrane disruption and metabolic inhibition .

Q & A

Q. What protocols validate the absence of polymorphic forms in crystallized samples?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Detect thermal events (melting, decomposition) indicative of polymorphic transitions .
  • Solvent screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate dominant polymorphs .

Computational and Experimental Integration

Q. Which computational tools are best suited for predicting metabolic pathways of this compound?

  • ADMET predictors : Use SwissADME or ADMETlab to estimate CYP450 metabolism, highlighting potential sites for oxidative defluorination .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions prone to enzymatic modification .
  • Machine learning : Train models on fluorinated pyrimidinone datasets to predict clearance rates and metabolite structures .

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